chemical structure of 2-(Morpholinodithio)benzothiazole
chemical structure of 2-(Morpholinodithio)benzothiazole
An In-depth Technical Guide to 2-(Morpholinodithio)benzothiazole
Abstract
This technical guide provides a comprehensive overview of 2-(Morpholinodithio)benzothiazole, a significant chemical compound primarily utilized as a delayed-action vulcanization accelerator in the rubber industry. The document details its chemical structure, physicochemical properties, established synthesis protocols, and mechanisms of action. Special emphasis is placed on its role in polymer chemistry, alongside explorations into its potential as a corrosion inhibitor and its relevance in the broader context of benzothiazole derivatives in drug development. This guide is intended for researchers, scientists, and professionals in chemical engineering and drug development, offering detailed experimental methodologies and structured data for practical application.
Chemical Identity and Structure
2-(Morpholinodithio)benzothiazole, also known by synonyms such as MBSS and MDB, is a sulfur-containing heterocyclic compound.[1] Its structure is characterized by a benzothiazole core linked to a morpholine ring via a disulfide (-S-S-) bridge.[1] This unique arrangement is fundamental to its chemical reactivity and industrial applications.
The key structural identifiers and properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 95-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂OS₃ | [1][2] |
| IUPAC Name | 4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | [2] |
| Molecular Weight | 284.4 g/mol | [1][2] |
| Canonical SMILES | C1COCCN1SSC2=NC3=CC=CC=C3S2 | [2][3] |
| InChI Key | QRYFCNPYGUORTK-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical properties of 2-(Morpholinodithio)benzothiazole determine its handling, processing, and application. It is typically a light yellow solid.[4] There are some discrepancies in the reported melting point, which may be due to different purity levels of the chemical tested.
| Property | Value | Reference |
| Appearance | Light yellow granules or crystals | [4][5] |
| Melting Point | 80°C to 136°C (Range from different sources) | [5][6] |
| Density | 1.34 - 1.51 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform; Slightly soluble in carbon disulfide. | [4][5] |
Synthesis and Experimental Protocols
Several synthetic pathways for 2-(Morpholinodithio)benzothiazole have been established, primarily focusing on efficiency and product purity. The most common methods involve the formation of the disulfide bridge connecting the benzothiazole and morpholine moieties.
Common Synthetic Routes
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Oxidative Condensation of 2-Mercaptobenzothiazole (MBT) and Morpholine : This method uses an oxidizing agent, such as sodium hypochlorite (NaClO), to facilitate the coupling of MBT and morpholine.[1][5] The reaction is typically heated to achieve a reasonable rate.[1]
-
Reaction of 2,2'-Dithiobis(benzothiazole) (MBTS) with Morpholine : This pathway involves a nucleophilic substitution where morpholine attacks the disulfide bond of the MBTS molecule.[1]
-
Reaction with Sulfur Monochloride (S₂Cl₂) : An alternative route involves the reaction of 2-mercaptobenzothiazole and morpholine with sulfur monochloride, proceeding through a dehydrochlorination/oxidation mechanism.[1]
-
Reaction of 2-(Morpholinothio)benzothiazole with Sulfur : This highly efficient method involves heating 2-(morpholinothio)benzothiazole with elemental sulfur in the presence of a catalyst.[6]
The general workflow for a common synthesis approach is illustrated below.
Caption: General workflow for synthesizing 2-(Morpholinodithio)benzothiazole.
Detailed Experimental Protocol
This protocol describes the synthesis via the reaction of 2-(morpholinothio)benzothiazole with sulfur, which has a reported yield of over 94%.[6]
Materials:
-
2-(morpholinothio)benzothiazole (0.1 mole, 25.2 g)
-
Sulfur (0.1 mole, 3.2 g)
-
Anhydrous isopropyl alcohol (150 ml)
-
Sodium hydroxide (0.01 mole)
-
2-mercaptobenzothiazole (MBT) (0.01 mole)
Procedure:
-
Charge a glass-lined reactor with 25.2 g of 2-(morpholinothio)benzothiazole, 3.2 g of sulfur, and 150 ml of anhydrous isopropyl alcohol.[6]
-
The catalyst, the sodium salt of mercaptobenzothiazole, is formed in situ by adding 0.01 mole of solid sodium hydroxide and 0.01 mole of 2-mercaptobenzothiazole to the mixture.[6]
-
Stir the reaction mixture and heat it to reflux temperature (approximately 82-83°C).[6] Maintain reflux for 1-2 hours. The reaction is typically complete within one hour, often indicated by the formation of a clear solution.[6]
-
After the reaction is complete, cool the mixture to 30°C. A precipitate typically begins to form between 67-74°C.[6]
-
Continue stirring and cool the mixture down to 0-10°C. Hold at this temperature for about 30 minutes to ensure complete precipitation.[6]
-
Filter the solids from the mixture.
-
Air dry the collected solids at 25-30°C to obtain the final product, 2-(morpholinodithio)benzothiazole.[6]
Expected Yield: 94.4-95%.[6]
Applications and Significance
Rubber Vulcanization Accelerator
The primary application of 2-(Morpholinodithio)benzothiazole is as a delayed-action vulcanization accelerator in the rubber industry.[1] Vulcanization is a chemical process that enhances the physical properties of rubber, such as elasticity, durability, and heat resistance.[1] This compound provides an excellent balance between processing safety (scorch delay) and a high rate of cure once initiated, which is highly desirable in manufacturing tires, belts, and hoses.[1][5] It is widely used in various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[5]
Caption: Role of 2-(Morpholinodithio)benzothiazole in sulfur vulcanization.
Corrosion Inhibition
Research has shown that 2-(Morpholinodithio)benzothiazole can act as a corrosion inhibitor, particularly for copper and steel surfaces in acidic environments.[1][2] Its effectiveness is attributed to its ability to form a protective film on the metal surface, preventing corrosive agents from reaching it.
Potential in Drug Development
While not a drug itself, the benzothiazole scaffold is a significant motif in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The biological activity of 2-(Morpholinodithio)benzothiazole has been noted for its ability to modulate immune responses, such as enhancing histamine release.[2][9] However, its specific inhibitory profile and potential for drug development remain largely unexplored in the public domain.[1]
Chemical Reactivity and Mechanism of Action
The chemical reactivity of 2-(Morpholinodithio)benzothiazole is centered on its disulfide bond (-S-S-). This bond is the key reactive site in the molecule.[1]
In the context of rubber vulcanization, the compound reacts with sulfur in the presence of activators like zinc oxide and fatty acids to generate highly reactive sulfurating agents.[5] These agents then react with polymer chains, creating sulfur cross-links that give the rubber its desirable mechanical properties.
The disulfide bond can also be cleaved through reduction. Using reducing agents like sodium borohydride can break the S-S bond to form 2-mercaptobenzothiazole (MBT), which is a precursor in many of its synthetic routes.[1]
References
- 1. 2-(Morpholinodithio)benzothiazole | 95-32-9 | Benchchem [benchchem.com]
- 2. Buy 2-(Morpholinodithio)benzothiazole | 95-32-9 [smolecule.com]
- 3. PubChemLite - 2-(morpholinodithio)benzothiazole (C11H12N2OS3) [pubchemlite.lcsb.uni.lu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
